molecular formula C10H12ClNO2 B15224307 (R)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide

(R)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide

Cat. No.: B15224307
M. Wt: 213.66 g/mol
InChI Key: HKCYBUFNFMKWDB-SSDOTTSWSA-N
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Description

®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group attached to a benzamide structure, with a hydroxypropan-2-yl group providing chirality. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with ®-1-amino-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of ®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ®-4-chloro-n-(1-oxopropan-2-yl)benzamide.

    Reduction: Formation of ®-4-chloro-n-(1-aminopropan-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is unique due to the presence of both a chloro group and a hydroxypropan-2-yl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-N-[(2R)-1-hydroxypropan-2-yl]benzamide

InChI

InChI=1S/C10H12ClNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1

InChI Key

HKCYBUFNFMKWDB-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CO)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(CO)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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